molecular formula C19H14OS2 B378369 12,12-dimethyl-2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene

12,12-dimethyl-2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene

Cat. No.: B378369
M. Wt: 322.4g/mol
InChI Key: KXPHTAGAOANWDX-UHFFFAOYSA-N
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Description

6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused ring system, which includes benzothiophene and pyran moieties, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of catalysts, such as boron trifluoride, and solvents like diethyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of dihydro derivatives.

Scientific Research Applications

6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran exerts its effects is primarily through its interaction with electronic systems. The compound’s fused ring structure allows for efficient electron delocalization, which is crucial for its performance in electronic applications. The molecular targets include various electronic devices where it can act as a semiconductor material.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-dimethyl-6H-di1benzothieno[3,2-b:2,3-e]pyran stands out due to its specific structural configuration, which combines the properties of benzothiophene and pyran rings. This unique structure provides a balance of stability and reactivity, making it suitable for various advanced applications in material science and electronics.

Properties

Molecular Formula

C19H14OS2

Molecular Weight

322.4g/mol

IUPAC Name

12,12-dimethyl-2-oxa-10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene

InChI

InChI=1S/C19H14OS2/c1-19(2)17-15(11-7-3-5-9-13(11)21-17)20-16-12-8-4-6-10-14(12)22-18(16)19/h3-10H,1-2H3

InChI Key

KXPHTAGAOANWDX-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=CC=CC=C3S2)OC4=C1SC5=CC=CC=C54)C

Canonical SMILES

CC1(C2=C(C3=CC=CC=C3S2)OC4=C1SC5=CC=CC=C54)C

Origin of Product

United States

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